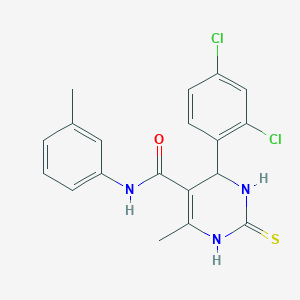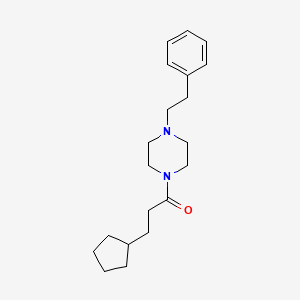
N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine, also known as TEB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TEB is a chiral compound that is used in the synthesis of chiral catalysts, chiral auxiliaries, and chiral ligands.
Wirkmechanismus
N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine acts as a chiral auxiliary in various reactions by controlling the stereochemistry of the reaction. N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine can also act as a chiral ligand by coordinating with metal ions and forming chiral metal complexes. The chiral metal complexes can then be used as catalysts in asymmetric reactions.
Biochemical and Physiological Effects:
N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine is not toxic and does not have any significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has several advantages for lab experiments. N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine is easy to synthesize and has high purity. N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine is also stable and can be stored for long periods without degradation. However, N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has some limitations. N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine is a chiral compound, and its enantiomers have different properties. Therefore, researchers must use the correct enantiomer for their experiments. N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine is also expensive, which limits its use in large-scale experiments.
Zukünftige Richtungen
N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has several potential future directions. N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine can be used in the synthesis of new chiral catalysts, chiral auxiliaries, and chiral ligands. N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine can also be used in the synthesis of new chiral drugs. N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine can be modified to improve its properties, such as its solubility and stability. N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine can also be used in the development of new asymmetric reactions.
Synthesemethoden
The synthesis of N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine involves the reaction of ethylenediamine with 3-phenylbutyl chloride in the presence of triethylamine. The reaction takes place at room temperature and produces N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine as a white solid. The purity of N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine can be increased by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has been extensively used in scientific research due to its potential applications in various fields. N,N,N'-triethyl-N'-(3-phenylbutyl)-1,2-ethanediamine is used in the synthesis of chiral catalysts, chiral auxiliaries, and chiral ligands. Chiral catalysts are used in asymmetric synthesis, which is a process that produces chiral compounds from achiral starting materials. Chiral auxiliaries are used to control the stereochemistry of a reaction, while chiral ligands are used in asymmetric catalysis.
Eigenschaften
IUPAC Name |
N,N,N'-triethyl-N'-(3-phenylbutyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2/c1-5-19(6-2)15-16-20(7-3)14-13-17(4)18-11-9-8-10-12-18/h8-12,17H,5-7,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXNAGTJJTXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CCC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4940951.png)
![3-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940957.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4940981.png)

![5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4940987.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4940996.png)
![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4940999.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)
![N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4941003.png)
![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941014.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941027.png)